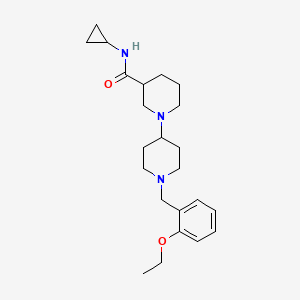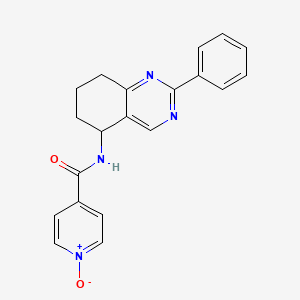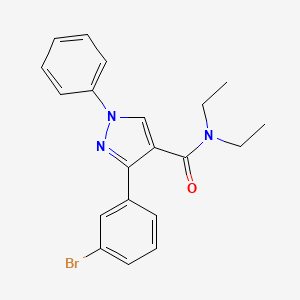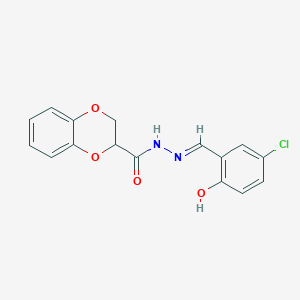![molecular formula C25H21N5O2 B6137029 N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6137029.png)
N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide, commonly known as HBD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HBD belongs to the class of azo compounds and is known for its unique chemical properties, making it an attractive candidate for various research studies.
Mechanism of Action
The mechanism of action of HBD is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of various enzymes involved in cell proliferation and inflammation. HBD has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
HBD has been reported to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). HBD has also been reported to scavenge free radicals and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
HBD has several advantages as a research tool, including its unique chemical properties, ease of synthesis, and potential applications in various fields. However, there are also some limitations associated with the use of HBD in lab experiments. For example, the stability of HBD can be affected by various factors such as pH, temperature, and light. The solubility of HBD in water is also limited, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of HBD. One potential direction is the investigation of its potential applications in drug delivery systems. HBD has been shown to exhibit good biocompatibility and low toxicity, making it an attractive candidate for drug delivery applications. Another potential direction is the development of HBD-based sensors for the detection of various analytes. HBD has been shown to form colored complexes with various metal ions, which can be used for the development of colorimetric sensors. Finally, the investigation of the structure-activity relationship (SAR) of HBD can provide insights into the design of more potent and selective analogs with improved properties.
Synthesis Methods
The synthesis of HBD involves the reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-naphthylamine in the presence of acetic acid and sodium acetate. The reaction proceeds via a condensation reaction, leading to the formation of HBD. The purity and yield of HBD can be improved by recrystallization and purification methods.
Scientific Research Applications
HBD has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, HBD has been investigated for its anti-tumor and anti-inflammatory properties. It has been reported to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In material science, HBD has been used as a precursor for the synthesis of metal nanoparticles. It has been shown to act as a reducing agent and stabilizer for the synthesis of gold and silver nanoparticles. In analytical chemistry, HBD has been used as a chromogenic reagent for the detection of various metal ions. It has been shown to form colored complexes with metal ions such as copper, nickel, and cobalt.
properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c31-24-13-12-23(29-28-21-8-2-1-3-9-21)15-20(24)16-27-30-25(32)17-26-22-11-10-18-6-4-5-7-19(18)14-22/h1-16,26,31H,17H2,(H,30,32)/b27-16+,29-28? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSGBFOXYOJRJR-RAJJDKSESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=NNC(=O)CNC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)/C=N/NC(=O)CNC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6136958.png)

![[1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6136974.png)
![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)

![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6137014.png)
![1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B6137022.png)
![[1-{4-[methyl(phenyl)amino]benzyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6137044.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6137050.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6137060.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B6137062.png)
